4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one

medicinal chemistry synthetic methodology building block selection

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one (CAS 1342477-28-4) is a heteroaryl trifluoromethyl ketone with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol. It belongs to the class of 4,4,4-trifluoro-1-arylbutan-1-ones, characterized by a pyridin-3-yl group attached to a butan-1-one backbone bearing a terminal trifluoromethyl substituent.

Molecular Formula C9H8F3NO
Molecular Weight 203.164
CAS No. 1342477-28-4
Cat. No. B2946524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one
CAS1342477-28-4
Molecular FormulaC9H8F3NO
Molecular Weight203.164
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CCC(F)(F)F
InChIInChI=1S/C9H8F3NO/c10-9(11,12)4-3-8(14)7-2-1-5-13-6-7/h1-2,5-6H,3-4H2
InChIKeyANQVODXCSVSYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one (CAS 1342477-28-4): Core Scaffold Identity and Procurement Baseline


4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one (CAS 1342477-28-4) is a heteroaryl trifluoromethyl ketone with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . It belongs to the class of 4,4,4-trifluoro-1-arylbutan-1-ones, characterized by a pyridin-3-yl group attached to a butan-1-one backbone bearing a terminal trifluoromethyl substituent [1]. The compound serves as a versatile small-molecule scaffold and building block in medicinal chemistry, where the trifluoromethyl ketone moiety is recognized for its capacity to act as a covalent reversible warhead targeting non-catalytic cysteine residues in kinase inhibitor design [2]. Commercial availability is established through multiple vendors at ≥95% purity, with typical research-scale pricing ranging from approximately €342 for 25 mg to €1,281 for 250 mg .

Why 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one Cannot Be Replaced by Common In-Class Analogs Without Risk of Divergent Outcomes


Substituting 4,4,4-trifluoro-1-(pyridin-3-yl)butan-1-one with closely related analogs introduces critical changes in reactivity, physicochemical profile, and synthetic utility that undermine experimental reproducibility. The compound is a monoketone, whereas the more common pyridyl-trifluoromethyl building blocks—such as 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS 582-73-0) and its 2-pyridyl (CAS 4027-51-4) and 4-pyridyl (CAS 399-06-4) analogs—are 1,3-diketones [1]. This structural distinction dictates fundamentally different reactivity: the diketone analogs can enolize and chelate metals, while the monoketone target compound provides a single electrophilic carbonyl site amenable to selective nucleophilic addition, reductive amination, or organometallic coupling without competing enolate chemistry at the β-position [2]. The non-fluorinated analog 1-(pyridin-3-yl)butan-1-one (CAS 1701-70-8) lacks the electron-withdrawing CF3 group, resulting in a higher pKa of the α-protons, reduced carbonyl electrophilicity, and a cLogP substantially lower than the ~2.61 reported for the target compound . These differences translate into altered reaction rates, metabolic stability in biological assays, and HPLC retention behavior that cannot be compensated by simple stoichiometric adjustments.

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one Against Closest Analogs


Monoketone vs. 1,3-Diketone Architecture: Avoiding Competing Enolate and Metal-Chelation Pathways

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one is a monoketone (C9H8F3NO, MW 203.16), whereas the most common pyridyl-trifluoromethyl building blocks in procurement catalogs are 1,3-diketones—specifically 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS 582-73-0, C9H6F3NO2, MW 217.14) [1]. The 1,3-diketone scaffold features an acidic methylene proton (pKa ~9) between two carbonyls, enabling enolate formation, keto-enol tautomerism, and transition-metal chelation that compete with intended reactions at the carbonyl group. The monoketone target compound lacks this second carbonyl, presenting a single electrophilic site and eliminating the enolization equilibrium that complicates reaction monitoring and product purification [2]. This architectural difference is decisive in applications requiring selective carbonyl chemistry, such as reductive amination, Grignard addition, or hydride reduction, where diketone substrates yield complex product mixtures.

medicinal chemistry synthetic methodology building block selection

LogP Shift vs. Non-Fluorinated Analog 1-(Pyridin-3-yl)butan-1-one: Lipophilicity-Driven Property Differentiation

The target compound bears a terminal CF3 group that substantially increases lipophilicity relative to the non-fluorinated analog 1-(pyridin-3-yl)butan-1-one (CAS 1701-70-8). Vendor-reported computed LogP for 4,4,4-trifluoro-1-(pyridin-3-yl)butan-1-one is 2.6068, with a topological polar surface area (TPSA) of 29.96 Ų . Although an experimentally measured LogP for the non-fluorinated analog was not available from the same source, the CF3 group typically contributes a Hansch π constant of approximately +1.0 to +1.2 relative to a CH3 group, implying a LogP increase of roughly 1 log unit versus 1-(pyridin-3-yl)butan-1-one [1]. This shift has direct consequences for reverse-phase HPLC retention (longer retention time), octanol/water partitioning in biological assays, and membrane permeability predictions, all of which must be accounted for when selecting between these two scaffolds for a given project.

physicochemical profiling ADME prediction chromatography method development

Trifluoromethyl Ketone Warhead: Class-Level Evidence for Covalent Reversible Kinase Inhibition Not Shared by Non-Fluorinated or Diketone Analogs

Aromatic trifluoromethyl ketones (TFMKs) have been characterized as covalent reversible warheads for kinase inhibitor design, targeting non-catalytic cysteine residues [1]. This property is intrinsic to the trifluoromethyl ketone moiety and is absent in the non-fluorinated analog 1-(pyridin-3-yl)butan-1-one, which lacks the electrophilic CF3–C=O group necessary for reversible hemithioketal formation with cysteine thiols. While no direct biochemical IC50 comparison between 4,4,4-trifluoro-1-(pyridin-3-yl)butan-1-one and its non-fluorinated analog is available in public literature, the class-level evidence establishes that TFMK-bearing compounds can achieve low-micromolar to nanomolar inhibition in kinase assays through this specific covalent reversible mechanism, whereas simple alkyl ketones cannot form such adducts [2]. The target compound retains the aromatic trifluoromethyl ketone pharmacophore and thus belongs to this mechanistically privileged class, distinguishing it from 1,3-diketone analogs where the second carbonyl can alter the hydration equilibrium and cysteine reactivity profile.

kinase inhibitor design covalent reversible warhead cysteine targeting

Synthetic Access via Oxidative Trifluoropropylation: Distinct From Trifluoroacetylation-Based Routes to Shorter-Chain Analogs

The target compound belongs to the 4,4,4-trifluoro-1-arylbutan-1-one class accessible via oxidative 3,3,3-trifluoropropylation of arylaldehydes using (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane and fluoride anion, as reported by Ikeda et al. in the Beilstein Journal of Organic Chemistry [1]. This method yields the butan-1-one scaffold with a three-carbon linker between the aryl group and the CF3 terminus. In contrast, the shorter-chain analog 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one (CAS 33284-21-8) is synthesized via trifluoroacetylation of the pyridine ring, yielding a two-carbon linker [2]. The additional methylene spacer in the target compound provides greater conformational flexibility and a different spatial relationship between the pyridine nitrogen and the electrophilic carbonyl, which can be critical in structure–activity relationship (SAR) studies where linker length dictates target engagement geometry.

synthetic chemistry trifluoromethylation methodology building block synthesis

Hydrogen-Bond Acceptor Profile: Differentiated From 1,3-Diketones in Supramolecular and Coordination Applications

The target compound presents exactly two hydrogen-bond acceptor sites (the pyridine nitrogen and the ketone carbonyl), with zero hydrogen-bond donor sites, as quantified by the vendor-reported H_Acceptors = 2 and H_Donors = 0 . In contrast, the corresponding 1,3-diketone analog 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS 582-73-0) possesses three hydrogen-bond acceptors (pyridine N plus two carbonyl oxygens) and, in its enol tautomer, one hydrogen-bond donor (the enol OH) [1]. This difference actively impacts crystal packing motifs, metal coordination stoichiometry, and supramolecular synthon formation. Recent crystallographic studies on amino enones derived from this scaffold confirm that the monoketone structure engages in distinct intermolecular hydrogen-bonding networks compared to the 1,3-diketone series, with the 3-pyridyl isomer exhibiting unique packing arrangements relative to the 2- and 4-pyridyl congeners [2].

crystal engineering coordination chemistry supramolecular synthon design

Optimal Application Scenarios for 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one Based on Quantitative Differentiation Evidence


Covalent Reversible Kinase Inhibitor Fragment or Warhead Installation

The trifluoromethyl ketone moiety in 4,4,4-trifluoro-1-(pyridin-3-yl)butan-1-one enables reversible hemithioketal formation with non-catalytic cysteine residues, a mechanism validated for aromatic TFMKs as kinase inhibitor warheads [1]. The 3-pyridyl group provides a synthetic handle for further elaboration (e.g., via cross-coupling, N-alkylation, or N-oxidation), while the C3 linker length between the pyridine and CF3 groups offers distinct geometry compared to the shorter ethanone analog. This scaffold is suitable for fragment-based drug discovery programs targeting kinases with accessible cysteine residues, where the monoketone architecture avoids the synthetic complications of 1,3-diketone-derived fragments.

Synthesis of 7-Trifluoromethyl-1,6-Naphthyridine and Related Fused Heterocycles

As demonstrated in the 2025 Russian Chemical Bulletin study, the target compound serves as a direct precursor to amino enones such as (Z)-3-amino-4,4,4-trifluoro-1-(pyridin-3-yl)but-2-en-1-one, which upon heating in acetic acid undergoes cyclization to afford 7-trifluoromethyl-1,6-naphthyridine [2]. This transformation is specific to the 3-pyridyl regioisomer and the monoketone scaffold; the 4-pyridyl analog yields distinct products, and the 1,3-diketone analogs would follow different cyclization pathways. Researchers developing CF3-substituted naphthyridine-based pharmacophores should therefore specifically procure the 3-pyridyl monoketone.

Physicochemical Probe Development Requiring Defined LogP and Hydrogen-Bonding Profile

With a vendor-reported cLogP of 2.61, TPSA of 29.96 Ų, exactly two hydrogen-bond acceptors, and zero hydrogen-bond donors, 4,4,4-trifluoro-1-(pyridin-3-yl)butan-1-one occupies a well-defined property space suitable for CNS permeability assessment or controlled lipophilicity studies . The simplified H-bond donor/acceptor profile of the monoketone, compared to the more complex 1,3-diketone analogs, facilitates interpretation of physicochemical data and structure–property relationship (SPR) analysis. This makes the compound advantageous as a control or reference scaffold in ADME screening cascades.

Selective Monocarbonyl Derivatization in Parallel Synthesis Libraries

The single electrophilic carbonyl of the target compound permits clean reductive amination, hydride reduction, or organometallic addition without the competing enolate chemistry and metal-chelation side reactions that complicate reactions with 1,3-diketone analogs [3]. This property is particularly valuable in automated parallel synthesis workflows where reaction robustness and product purity are paramount. The 3-pyridyl regioisomer also places the ring nitrogen meta to the carbonyl, offering different electronic modulation and metal-coordination geometry compared to the 2- or 4-pyridyl isomers.

Quote Request

Request a Quote for 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.